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Compound of Interest

Compound Name: Hexaketocyclohexane octahydrate

Cat. No.: B3038069 Get Quote

A deep dive into the structural nuances of dodecahydroxycyclohexane dihydrate, supported by

experimental data, reveals a fascinating case of mistaken identity when compared with the

theoretical structure of hexaketocyclohexane. For decades, the commercially available

compound known as "hexaketocyclohexane octahydrate" was believed to be the fully

oxidized cyclohexane derivative, C₆O₆, complexed with eight water molecules. However,

modern analytical techniques have unveiled its true nature to be dodecahydroxycyclohexane

dihydrate (C₆H₁₂O₁₂·2H₂O), a geminal diol. This guide provides a comprehensive comparison

of the experimentally determined structure of dodecahydroxycyclohexane dihydrate and the

theoretical structure of its anhydrous precursor, hexaketocyclohexane.

It was long assumed that the product of the oxidation of benzenehexol was

hexaketocyclohexane, often sold as its octahydrate.[1][2] However, its true molecular identity

was confirmed by X-ray diffraction analysis in 2005 to be dodecahydroxycyclohexane

dihydrate.[2] This means that each of the six ketone groups in the theoretical

hexaketocyclohexane molecule has been hydrated to form a geminal diol.[3]

Structural and Property Comparison
The following table summarizes the key structural and physical properties of both compounds,

highlighting the significant differences that arise from the hydration of the ketone groups.
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Property
Dodecahydroxycyclohexa
ne Dihydrate
(Experimental)

Hexaketocyclohexane
(Theoretical)

Molecular Formula C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) C₆O₆

Molecular Weight 312.18 g/mol 168.06 g/mol [4]

Functional Groups Geminal diols (-C(OH)₂) Ketones (>C=O)

Crystal System Triclinic[5] Not experimentally determined

Space Group P-1[5] Not experimentally determined

Unit Cell Parameters

a = 6.1829 Å, b = 7.0696 Å, c

= 7.3023 Åα = 70.443°, β =

80.153°, γ = 63.973°[5]

Not experimentally determined

Hydrogen Bonding

Extensive intermolecular

hydrogen bonding network

involving the hydroxyl groups

and water molecules.[6][7]

No intramolecular hydrogen

bonding. Intermolecular

interactions would be weaker

dipole-dipole forces.

IUPAC Name

cyclohexane-

1,1,2,2,3,3,4,4,5,5,6,6-

dodecol;dihydrate[5]

cyclohexane-1,2,3,4,5,6-

hexone[4]

Experimental and Theoretical Methodologies
The structural elucidation of dodecahydroxycyclohexane dihydrate and the theoretical analysis

of hexaketocyclohexane rely on distinct methodologies.

Experimental Protocol: Single-Crystal X-ray Diffraction of Dodecahydroxycyclohexane

Dihydrate

The definitive structure of dodecahydroxycyclohexane dihydrate was determined using single-

crystal X-ray diffraction.[3] The general procedure for this technique is as follows:

Crystal Growth: Suitable single crystals of dodecahydroxycyclohexane dihydrate are grown,

often by slow evaporation of a solvent such as methanol.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/68240
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecahydroxycyclohexane-dihydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecahydroxycyclohexane-dihydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecahydroxycyclohexane-dihydrate
https://www.researchgate.net/publication/238136867_Dodecahydroxycyclohexane_dihydrate
https://www.researchgate.net/publication/264230168_Dodeca-hydroxy-cyclo-hexane_dihydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecahydroxycyclohexane-dihydrate
https://pubchem.ncbi.nlm.nih.gov/compound/68240
https://www.benchchem.com/product/b3038069
https://www.wikiwand.com/en/articles/Dodecahydroxycyclohexane
https://en.wikipedia.org/wiki/Dodecahydroxycyclohexane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystal Mounting: A single crystal of appropriate size and quality is selected and mounted on

a goniometer head.

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a

monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution: The collected diffraction data is used to solve the crystal structure. This

involves determining the unit cell dimensions, space group, and the positions of the atoms

within the asymmetric unit.

Structure Refinement: The initial structural model is refined to improve the agreement

between the observed and calculated diffraction data, resulting in a precise determination of

bond lengths, bond angles, and other geometric parameters.[6]

Theoretical Protocol: Computational Analysis of Hexaketocyclohexane

The properties of the theoretical hexaketocyclohexane are determined using computational

chemistry methods. A typical workflow would involve:

Molecular Modeling: A 3D model of the hexaketocyclohexane molecule is constructed using

molecular modeling software.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This is typically done using quantum mechanical methods such as Density

Functional Theory (DFT).

Property Calculation: Once the optimized geometry is obtained, various molecular

properties, such as bond lengths, bond angles, vibrational frequencies, and electronic

properties, can be calculated.

From Theory to Reality: The Hydration Pathway
The relationship between the theoretical hexaketocyclohexane and the experimentally

observed dodecahydroxycyclohexane dihydrate is a clear example of the high reactivity of

adjacent carbonyl groups and their propensity for hydration.
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Dodecahydroxycyclohexane Dihydrate
(Experimental Structure)

Click to download full resolution via product page

Caption: The conceptual pathway from theoretical hexaketocyclohexane to the experimentally

observed dihydrate.

In conclusion, while hexaketocyclohexane remains a valid theoretical structure, the stable,

isolable product under normal conditions is dodecahydroxycyclohexane dihydrate. The

experimental evidence from X-ray crystallography provides a definitive picture of a molecule

with a cyclohexane core saturated with geminal diol groups, a structure stabilized by an

extensive network of hydrogen bonds. This highlights the importance of experimental

verification in chemical synthesis and structural analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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